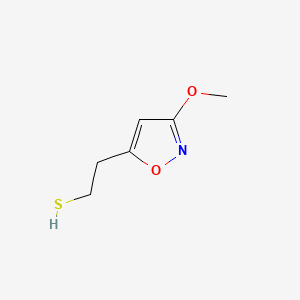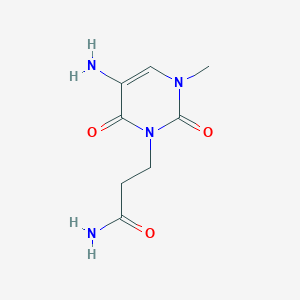
2-(3-Methoxyisoxazol-5-YL)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyisoxazol-5-YL)ethane-1-thiol is a compound that features a five-membered isoxazole ring with a methoxy group at the 3-position and an ethane-1-thiol group at the 5-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals . Thiols, on the other hand, are sulfur analogs of alcohols and are known for their distinctive odors and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions .
Industrial Production Methods: Industrial production of isoxazole derivatives typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Methoxyisoxazol-5-YL)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides using oxidizing agents such as bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can undergo substitution reactions with alkyl halides to form thioethers (sulfides) through S_N2 mechanisms.
Common Reagents and Conditions:
Oxidation: Bromine (Br_2) or iodine (I_2) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Alkyl halides (R-X) and a base such as sodium hydride (NaH).
Major Products:
Oxidation: Disulfides (R-S-S-R).
Reduction: Thiols (R-SH).
Substitution: Thioethers (R-S-R’).
Aplicaciones Científicas De Investigación
2-(3-Methoxyisoxazol-5-YL)ethane-1-thiol has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyisoxazol-5-YL)ethane-1-thiol involves its interaction with biological targets through its isoxazole ring and thiol group. The isoxazole ring can interact with enzymes and receptors, while the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)isoxazol-5-yl)ethanol: Similar isoxazole structure with a methoxy group but different functional group (ethanol instead of thiol).
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-thiol: Similar thiol group but different heterocyclic ring (thiazole instead of isoxazole).
Uniqueness: 2-(3-Methoxyisoxazol-5-YL)ethane-1-thiol is unique due to its combination of the isoxazole ring and thiol group, which provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C6H9NO2S |
|---|---|
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
2-(3-methoxy-1,2-oxazol-5-yl)ethanethiol |
InChI |
InChI=1S/C6H9NO2S/c1-8-6-4-5(2-3-10)9-7-6/h4,10H,2-3H2,1H3 |
Clave InChI |
NVIPRTJVFSKWIY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NOC(=C1)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)
![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)


![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)


![1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13474853.png)
![2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13474857.png)
